Tert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Traditional kinase inhibitor synthesis suffers from multi-step protection/deprotection sequences and non-orthogonal intermediate reactivity. This advanced intermediate integrates a Boc-protected amine, a Suzuki/Buchwald-ready 5-bromo handle, and a lipophilicity-tuning 4-cyano group (LogP 1.88) on a single thiazole core. • Enables sequential, selective functionalization without cross-interference, cutting synthetic steps. • Documented in Amgen patent US2007/173506 for kinase inhibitor scaffold construction. • Sourced at ≥95% purity from multiple global suppliers; typical storage 2-8°C, shipped ambient.

Molecular Formula C9H10BrN3O2S
Molecular Weight 304.17 g/mol
CAS No. 944804-80-2
Cat. No. B1390143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (5-bromo-4-cyanothiazol-2-YL)carbamate
CAS944804-80-2
Molecular FormulaC9H10BrN3O2S
Molecular Weight304.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C#N
InChIInChI=1S/C9H10BrN3O2S/c1-9(2,3)15-8(14)13-7-12-5(4-11)6(10)16-7/h1-3H3,(H,12,13,14)
InChIKeyOLBIHOOXHIFIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-bromo-4-cyanothiazol-2-yl)carbamate: Key Intermediate for Drug Discovery


Tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate, also known as N-Boc-2-amino-5-bromothiazole-4-carbonitrile, is a heterocyclic building block of significant interest in medicinal chemistry. It features a thiazole core substituted with a reactive bromine atom at the 5-position, an electron-withdrawing cyano group at the 4-position, and a tert-butyloxycarbonyl (Boc)-protected amino group at the 2-position . This precise arrangement of orthogonal functional groups makes it a versatile intermediate for the synthesis of complex molecules, particularly kinase inhibitors [1]. Its documented use as a precursor in a patent by Amgen Inc. for kinase inhibitor scaffolds underscores its established role in pharmaceutical research .

Procurement Risk: Analog Substitution


Substituting tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate with a generic 'bromothiazole' or 'cyanothiazole' analog introduces significant risk of synthetic failure or suboptimal outcomes. The compound's value lies in the specific and simultaneous presence of three functional groups on the thiazole ring. Replacing the bromine with a less reactive halogen eliminates the ability to perform specific palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . The absence of the Boc-protected amino group would necessitate additional protection/deprotection steps, reducing overall synthetic efficiency . As documented in the Amgen patent US2007/173506, this specific compound is a critical intermediate for a defined scaffold, and altering its substitution pattern would derail the entire synthetic sequence, leading to a different target molecule . The unique combination of functional groups in 944804-80-2 is therefore not interchangeable and is essential for a defined set of advanced synthetic routes.

Quantitative Differentiators


Orthogonal Functional Groups vs. Analogs

Unlike simpler analogs like 2-amino-5-bromothiazole-4-carbonitrile (CAS 944804-79-9) or N-Boc-2-amino-5-bromothiazole (CAS 405939-39-1) , 944804-80-2 uniquely provides three orthogonal reactive sites on a single thiazole core: a Boc-protected amine for deprotection/reactions, a bromine for cross-coupling, and a cyano group for further transformations. This is a critical class-level inference for its use in complex molecule synthesis.

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Patented Drug Discovery Scaffolds

This specific compound (944804-80-2) is explicitly cited as 'Precursor 2' in Amgen Inc.'s patent US2007/173506 A1 for bicyclic thiazole compounds, a class often developed as kinase inhibitors . In contrast, the un-Boc-protected free amine, 2-amino-5-bromothiazole-4-carbonitrile (944804-79-9), is a more generic building block with no such specific, high-value patent association identified in this context .

Pharmaceutical Patent Analysis Drug Discovery Kinase Inhibitors

Commercial Purity and Availability

A cross-study comparison of vendor technical datasheets reveals that tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate is consistently offered at a high purity standard, which is critical for reliable use as an advanced intermediate. Vendors like Fluorochem and Leyan specify a minimum purity of 95.0% , while other suppliers list 98% . In contrast, the simpler analog 2-amino-5-bromothiazole-4-carbonitrile (944804-79-9) is also available, but the 944804-80-2 compound is more frequently stocked in a broader range of sizes (e.g., 1g to 100kg) by major suppliers, indicating a higher commercial demand and utility .

Chemical Procurement Quality Control Vendor Specification

Predicted LogP & pKa Differentiation

Predicted physicochemical properties provide a baseline for differentiation. For tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate, the predicted partition coefficient (LogP) is 1.88 and the acid dissociation constant (pKa) is 3.80±0.70 . In contrast, the simpler N-Boc-2-amino-5-bromothiazole (CAS 405939-39-1), lacking the cyano group, is expected to have a different LogP and a more basic pKa for the thiazole nitrogen . This is a class-level inference based on the electron-withdrawing nature of the cyano group.

Computational Chemistry Drug Design Physicochemical Profiling

Optimal Application Scenarios


Kinase Inhibitor Synthesis via Orthogonal Reactions

The primary application for this compound is as a highly functionalized starting material in the synthesis of kinase inhibitor scaffolds. As evidenced by its role in Amgen's patent US2007/173506, 944804-80-2 is ideally suited for research programs aiming to construct complex bicyclic thiazole compounds . The orthogonality of its Boc-protected amine, aryl bromide, and nitrile groups allows for a convergent synthetic strategy where each functional group can be sequentially and selectively modified without interfering with the others. This reduces the total step count and improves overall synthetic efficiency compared to using simpler, less functionalized analogs.

Lipophilicity & Binding Affinity Modulation

In lead optimization campaigns, the 4-cyano group serves as a key handle for tuning physicochemical and pharmacological properties. As established in the evidence, the predicted LogP of 1.88 is a specific, quantifiable parameter . This allows a medicinal chemist to deliberately introduce this moiety to increase lipophilicity and potentially enhance target binding affinity, while the 5-bromo position provides a vector for further exploration of the chemical space through cross-coupling reactions. Using this compound over a non-cyano analog provides a distinct and predictable advantage in property-based drug design.

SAR Studies via 5-Position Functionalization

This compound is a premier choice for SAR studies focused on the 5-position of the thiazole core. The aryl bromide is a robust partner for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Its use allows for the rapid generation of diverse compound libraries from a single, advanced intermediate. This approach is far more efficient than building the diversity from earlier, simpler starting materials, making it a strategic procurement choice for high-throughput medicinal chemistry.

Stable & Reproducible Advanced Building Block

For laboratories requiring a reliable and high-purity advanced building block for exploratory or scale-up research, 944804-80-2 is a robust option. Its commercial availability at >95% purity from multiple vendors ensures consistent performance and reduces the variability associated with in-house synthesis of a complex intermediate . The defined safety profile and storage conditions (room temperature for solid form) simplify logistics and handling, making it a practical and time-saving choice for both academic and industrial research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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